REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]([CH2:9][CH3:10])=[CH:7][C:6]([NH2:11])=[C:5]([NH2:12])[CH:4]=1)[CH3:2].O.O.[C:15](O)(=[O:19])[C:16](O)=[O:17]>Cl>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[CH2:9][CH3:10])[NH:11][C:16](=[O:17])[C:15](=[O:19])[NH:12]2)[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
459 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=C(C=C1CC)N)N
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
983 mg
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 62.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow solid precipitated
|
Type
|
FILTRATION
|
Details
|
which was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2NC(C(NC2=CC1CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 538 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |